molecular formula C15H16N2O5S B4599883 methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate

Cat. No.: B4599883
M. Wt: 336.4 g/mol
InChI Key: WRHAYDKKQFHUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.07799279 g/mol and the complexity rating of the compound is 423. The solubility of this chemical has been described as 15.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Acid Cyclization for Heterocycles Creation : A study detailed the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and methyl esters of 3-amino-4-(3,4-dimethoxyphenyl)-5-R-thiophene-2-carboxylic acids with carbonyl compounds and nitrous acid, leading to the synthesis of various heterocycles such as dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, and cinnolines (Zinchenko et al., 2009).

  • One-Pot Synthesis of Tetrasubstituted Thiophenes : Another research developed a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, highlighting the efficiency and versatility of the synthesis process (Sahu et al., 2015).

  • Genotoxic and Carcinogenic Potentials Assessment : Thiophene derivatives, including compounds structurally similar to the query compound, were evaluated for their genotoxic, mutagenic, and carcinogenic potentials using in vitro and in silico methodologies, indicating the importance of structural moieties in determining toxicological profiles (Lepailleur et al., 2014).

Potential Applications

  • Palladium-Catalysed Arylation : Research on the palladium-catalysed direct arylation of thiophene derivatives using aryl bromides provided insights into the synthesis of 3- or 4-arylthiophene derivatives, indicating a pathway for creating complex molecules with potential applications in various fields (Dong et al., 2009).

  • Fluorescent Probes Development : A study on polythiophene-based conjugated polymers demonstrated their application as fluorescent probes for detecting metal ions and amino acids in aqueous solutions, showcasing the versatility of thiophene derivatives in sensor technology (Guo et al., 2014).

Properties

IUPAC Name

methyl 3-[(2,4-dimethoxyphenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-20-9-4-5-10(12(8-9)21-2)16-15(19)17-11-6-7-23-13(11)14(18)22-3/h4-8H,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHAYDKKQFHUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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